2-[4-(2-FURYL)-2-(4-NITROPHENYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE
Overview
Description
2-[4-(2-FURYL)-2-(4-NITROPHENYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple rings, including a benzothiazole ring, a pyrazolopyridazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-FURYL)-2-(4-NITROPHENYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzothiazole with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with furfural and hydrazine hydrate to form the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-FURYL)-2-(4-NITROPHENYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with functional groups such as methoxy or cyano groups.
Scientific Research Applications
2-[4-(2-FURYL)-2-(4-NITROPHENYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2-FURYL)-2-(4-NITROPHENYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The presence of the nitro group and the heterocyclic rings contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-FURYL)-2-(4-METHOXYPHENYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE
- 2-[4-(2-FURYL)-2-(4-CHLOROPHENYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE
- 2-[4-(2-FURYL)-2-(4-BROMOPHENYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE
Uniqueness
The uniqueness of 2-[4-(2-FURYL)-2-(4-NITROPHENYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE lies in the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
2-[4-(furan-2-yl)-2-(4-nitrophenyl)pyrazolo[3,4-d]pyridazin-7-yl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N6O3S/c29-28(30)14-9-7-13(8-10-14)27-12-15-19(17-5-3-11-31-17)24-25-21(20(15)26-27)22-23-16-4-1-2-6-18(16)32-22/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFZIQHHAPMCAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NN=C(C4=CN(N=C43)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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